Cas no 923233-08-3 (7-hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-Hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with a structurally optimized framework, featuring a hexyl chain and a hydroxyethylamino substituent. This compound exhibits potential as a key intermediate in pharmaceutical synthesis, particularly in the development of adenosine receptor modulators. Its unique substitution pattern enhances solubility and bioavailability, making it suitable for research applications in medicinal chemistry. The presence of both hydrophobic (hexyl) and hydrophilic (hydroxyethyl) groups allows for versatile interactions in biological systems. The dimethyl and dione functionalities contribute to its stability, facilitating handling and storage under standard laboratory conditions. This compound is of interest for probing structure-activity relationships in purine-based therapeutics.
7-hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
923233-08-3 structure
Product name:7-hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:923233-08-3
MF:C15H25N5O3
MW:323.390702962875
CID:6026134
PubChem ID:16589925

7-hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 7-hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 7-hexyl-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
    • starbld0008820
    • Z223838640
    • AKOS001295091
    • AB01299137-01
    • 7-hexyl-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione
    • VU0607584-1
    • 923233-08-3
    • NCGC00302593-01
    • F3259-0246
    • Inchi: 1S/C15H25N5O3/c1-4-5-6-7-9-20-11-12(17-14(20)16-8-10-21)18(2)15(23)19(3)13(11)22/h21H,4-10H2,1-3H3,(H,16,17)
    • InChI Key: DPKRAUKEMYBVIW-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C(NCCO)N2CCCCCC)N(C)C(N1C)=O

Computed Properties

  • Exact Mass: 323.19573968g/mol
  • Monoisotopic Mass: 323.19573968g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 90.7Ų

7-hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3259-0246-2mg
7-hexyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
923233-08-3 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3259-0246-5μmol
7-hexyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
923233-08-3 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3259-0246-5mg
7-hexyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
923233-08-3 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3259-0246-15mg
7-hexyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
923233-08-3 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3259-0246-25mg
7-hexyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
923233-08-3 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3259-0246-50mg
7-hexyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
923233-08-3 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3259-0246-20μmol
7-hexyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
923233-08-3 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3259-0246-40mg
7-hexyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
923233-08-3 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3259-0246-1mg
7-hexyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
923233-08-3 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3259-0246-10mg
7-hexyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
923233-08-3 90%+
10mg
$79.0 2023-04-26

7-hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature

Additional information on 7-hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Comprehensive Overview of 7-hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 923233-08-3)

The compound 7-hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 923233-08-3) is a purine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a hexyl group and a hydroxyethyl moiety, makes it a subject of interest for scientists exploring novel therapeutic agents. This compound belongs to the class of tetrahydro-1H-purine-2,6-diones, which are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects.

In recent years, the demand for specialized purine derivatives like 7-hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has surged due to their applications in drug discovery and development. Researchers are particularly intrigued by its potential role in modulating adenosine receptors, which are critical targets for treating conditions such as Parkinson's disease, chronic pain, and cardiovascular disorders. The compound's hydroxyethyl group enhances its solubility, making it more bioavailable and easier to formulate into drug products.

One of the most frequently asked questions about CAS No. 923233-08-3 is its synthesis and purification methods. The compound is typically synthesized through multi-step organic reactions, including alkylation and amination processes, to introduce the hexyl and hydroxyethyl substituents. Advanced chromatographic techniques, such as HPLC, are employed to ensure high purity, which is essential for preclinical and clinical studies. The growing interest in purine-based therapeutics has also led to increased searches for analogs and derivatives of this compound.

Another hot topic surrounding 7-hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is its potential in personalized medicine. With the rise of precision healthcare, researchers are investigating how this compound can be tailored to individual genetic profiles to enhance efficacy and minimize side effects. Its 1,3-dimethyl structure is particularly noteworthy, as it may influence the compound's metabolic stability and interaction with enzymes like cytochrome P450.

From an industrial perspective, the scalability of producing CAS No. 923233-08-3 is a key consideration. Manufacturers are optimizing reaction conditions to improve yield and reduce environmental impact, aligning with the global push for green chemistry. The compound's tetrahydro-1H-purine core also opens doors for collaborations between academia and pharmaceutical companies, as it serves as a versatile scaffold for further chemical modifications.

In summary, 7-hexyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 923233-08-3) represents a promising candidate for future therapeutic innovations. Its combination of a hexyl chain, hydroxyethyl functionality, and dimethyl substitution offers a unique pharmacological profile that continues to captivate researchers worldwide. As the scientific community delves deeper into its mechanisms and applications, this compound is poised to play a pivotal role in advancing modern medicine.

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